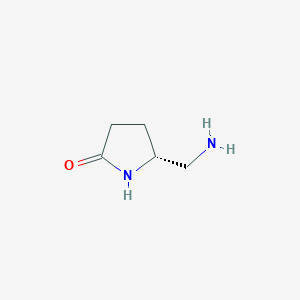![molecular formula C10H16O B063529 (1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde CAS No. 185453-93-4](/img/structure/B63529.png)
(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde, commonly known as norcarane aldehyde, is a bicyclic organic compound. It is a colorless liquid with a strong odor and is commonly used in organic synthesis.
Mecanismo De Acción
The mechanism of action of norcarane aldehyde is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including aldol reactions and Michael additions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of norcarane aldehyde. However, it has been reported to have antimicrobial and antifungal properties. In addition, it has been studied for its potential as a flavoring agent in the food industry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norcarane aldehyde has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also has a high boiling point, making it easy to handle in the lab. However, it has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on norcarane aldehyde. One area of interest is the development of new synthetic methods for producing norcarane aldehyde. Another area of interest is the study of its potential as a chiral ligand in catalysis. Additionally, further research is needed to fully understand its mechanism of action and its potential as an antimicrobial and antifungal agent.
Conclusion:
Norcarane aldehyde is a bicyclic organic compound that has been widely used in organic synthesis. It has potential applications in catalysis and as an antimicrobial and antifungal agent. Further research is needed to fully understand its mechanism of action and to explore its potential in these areas.
Métodos De Síntesis
Norcarane aldehyde can be synthesized through various methods, including the oxidation of norcarane, the hydroformylation of norbornene, and the reaction of norbornene with formaldehyde. The hydroformylation of norbornene is the most commonly used method for synthesizing norcarane aldehyde. In this method, norbornene is reacted with carbon monoxide and hydrogen in the presence of a catalyst such as rhodium or cobalt. The resulting product is then hydrolyzed to produce norcarane aldehyde.
Aplicaciones Científicas De Investigación
Norcarane aldehyde has been widely used in organic synthesis as a building block for the synthesis of various compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. In addition, norcarane aldehyde has been studied for its potential as a chiral ligand in catalysis.
Propiedades
Número CAS |
185453-93-4 |
|---|---|
Nombre del producto |
(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h6-9H,3-5H2,1-2H3/t7?,8-,9-/m0/s1 |
Clave InChI |
OOCLVMCVOWKECB-NPPUSCPJSA-N |
SMILES isomérico |
CC1([C@H]2CCC([C@@H]1C2)C=O)C |
SMILES |
CC1(C2CCC(C1C2)C=O)C |
SMILES canónico |
CC1(C2CCC(C1C2)C=O)C |
Sinónimos |
Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1S,5S)-[partial]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)
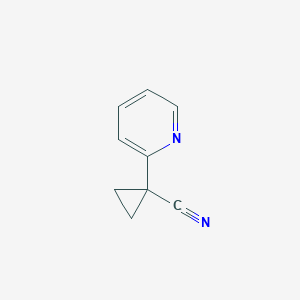
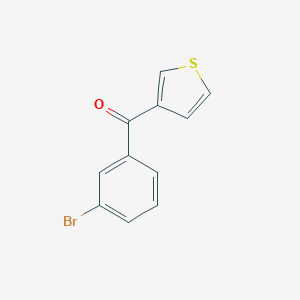
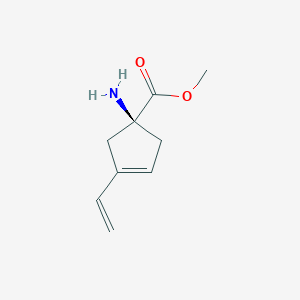
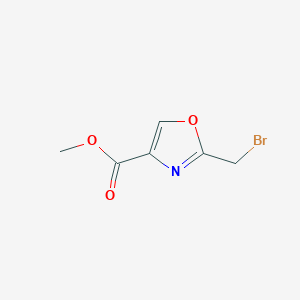

![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)
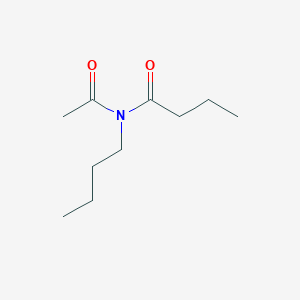


![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)
